molecular formula C9H9NO4 B2718341 1-(2-Methoxy-4-nitrophenyl)ethanone CAS No. 90564-14-0

1-(2-Methoxy-4-nitrophenyl)ethanone

Cat. No. B2718341
CAS RN: 90564-14-0
M. Wt: 195.174
InChI Key: KIBOJZSASSWCHN-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-nitrophenyl)ethanone is a chemical compound with the molecular formula C9H9NO4 . It is also known as Ethanone, 1-(2-nitrophenyl)- .


Molecular Structure Analysis

The molecular structure of 1-(2-Methoxy-4-nitrophenyl)ethanone consists of a ketone group attached to a phenyl ring, which is further substituted with a methoxy group and a nitro group . The molecular weight of this compound is 195.17 .


Physical And Chemical Properties Analysis

1-(2-Methoxy-4-nitrophenyl)ethanone is a powder that is stored at room temperature . It has a melting point of 92-93 degrees Celsius .

Scientific Research Applications

Phase Equilibrium Studies

Research on the solid-liquid phase equilibrium and ternary phase diagrams of related compounds, such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, in various solvents, provides insights into the physical properties and solubility behaviors of similar compounds like 1-(2-Methoxy-4-nitrophenyl)ethanone. These studies are crucial for understanding the separation processes of such compounds (Li et al., 2019).

Charge Density Analysis

High-resolution X-ray and neutron diffraction data have been used to analyze the charge density in compounds like 1-(2-hydroxy-5-nitrophenyl)ethanone. Such analyses reveal the intra- and intermolecular bonding features and the extent of pi-delocalization within the molecule, which are relevant for understanding the properties of similar compounds (Hibbs et al., 2003).

Chemical Synthesis

The compound has been used in the synthesis of various chemicals. For instance, 1-(2-nitrophenyl)ethanone has been used in preparing 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one, demonstrating the compound's role in chemical reactions and syntheses (Guo et al., 2009).

Biochemical Property Assessment

Computational assessments of biochemical properties, like in the case of 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone, are significant in understanding the pharmaceutical potential of such compounds. These studies often involve vibrational spectroscopy and molecular docking mechanisms (Onawole et al., 2017).

Catalytic Reactions

1-(2-Methoxy-4-nitrophenyl)ethanone-related compounds have been studied in the context of catalytic reactions, such as the hydrogenation of nitrophenyl compounds. Understanding these reactions is crucial for industrial applications and the synthesis of related compounds (Glavanović & Zrnčević, 1999).

Synthesis of Novel Compounds

The synthesis of novel compounds starting from derivatives like 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones showcases the chemical versatility and potential applications of 1-(2-Methoxy-4-nitrophenyl)ethanone in creating new chemicals (Kwiecień & Szychowska, 2006).

Antibacterial Activity

Research on the synthesis and antibacterial activity of thiosemicarbazones, starting from compounds like 1-[(2'-hydroxy-4'-isopropoxy-5'-nitrophenyl)-ethanonc]-4-(aryl)-3-thiosemicarbazones, demonstrates the potential of 1-(2-Methoxy-4-nitrophenyl)ethanone derivatives in pharmaceutical applications (Parekh & Desai, 2006).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(11)8-4-3-7(10(12)13)5-9(8)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBOJZSASSWCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-4-nitrophenyl)ethanone

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